molecular formula C13H16N2O2 B7476019 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

Cat. No. B7476019
M. Wt: 232.28 g/mol
InChI Key: DQVHNVILDDSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Moreover, it also inhibits the activity of lipoxygenase (LOX), which is involved in the production of leukotrienes. Additionally, it has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has also been found to reduce the expression of various genes associated with inflammation and cancer. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, it exhibits significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.

Future Directions

There are several future directions for the research on 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione. One of the potential directions is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it can also be investigated for its potential use in the treatment of other inflammatory and autoimmune disorders. Additionally, its potential use in combination therapy with other drugs can also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.

Scientific Research Applications

5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential use in various research applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Moreover, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5,5-dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-4-6-10(7-5-9)8-15-11(16)13(2,3)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVHNVILDDSJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

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